Cas no 1807127-01-0 (2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol)

2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol is a fluorinated pyridine derivative with a reactive chloromethyl group and a difluoromethyl substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple functional groups allows for selective modifications, facilitating the development of biologically active compounds. Its fluorinated structure enhances metabolic stability and bioavailability, while the chloromethyl group offers a convenient handle for further derivatization. This compound is particularly valuable in the design of herbicides, fungicides, and pharmaceuticals requiring fluorinated heterocycles. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling is advised due to its reactive nature.
2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol structure
1807127-01-0 structure
Product name:2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol
CAS No:1807127-01-0
MF:C8H7ClF3NO
MW:225.59549164772
CID:4886286

2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol
    • Inchi: 1S/C8H7ClF3NO/c9-2-6-4(8(11)12)1-5(10)7(3-14)13-6/h1,8,14H,2-3H2
    • InChI Key: NHTAPLNVPNZXCA-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)F)=CC(=C(CO)N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • XLogP3: 1.1
  • Topological Polar Surface Area: 33.1

2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031070-1g
2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol
1807127-01-0 95%
1g
$2,952.90 2022-03-31
Alichem
A029031070-250mg
2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol
1807127-01-0 95%
250mg
$1,078.00 2022-03-31
Alichem
A029031070-500mg
2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol
1807127-01-0 95%
500mg
$1,718.70 2022-03-31

Additional information on 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol

Introduction to 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol (CAS No. 1807127-01-0)

2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1807127-01-0, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique arrangement of functional groups in its molecular framework, including a chloromethyl substituent, a difluoromethyl group, and two fluorine atoms at specific positions, makes it a promising candidate for further investigation in drug discovery and development.

The structural features of this compound contribute to its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The presence of the chloromethyl group, for instance, allows for further functionalization through nucleophilic substitution reactions, enabling the attachment of various bioactive moieties. This reactivity is particularly valuable in the design of novel compounds targeting specific biological pathways. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug molecules, making it a desirable feature in medicinal chemistry.

The fluoropyridine core of this compound is also noteworthy, as fluorinated pyridines have been extensively studied for their role in improving pharmacokinetic properties such as solubility, bioavailability, and resistance to metabolic degradation. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of fluorinated pyridines in designing next-generation therapeutics. Researchers have leveraged these insights to develop new strategies for optimizing drug candidates, particularly in areas such as oncology and central nervous system (CNS) disorders.

In recent years, there has been growing interest in exploring the pharmacological properties of fluorinated pyridines due to their ability to modulate enzyme activity and receptor binding. For example, studies have demonstrated that fluorinated pyridines can enhance the potency and selectivity of kinase inhibitors, which are crucial in treating various types of cancer. The compound 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol (CAS No. 1807127-01-0) may serve as a key building block in synthesizing such inhibitors, offering a pathway to develop more effective anticancer agents.

The synthesis and characterization of this compound have been subjects of extensive research efforts. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that it meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have been particularly useful in constructing the desired molecular architecture efficiently. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug development.

The biological evaluation of 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol (CAS No. 1807127-01-0) has revealed promising preliminary results. In vitro assays have indicated potential activity against several disease-related targets, including enzymes involved in inflammation and cell proliferation. These findings align with emerging trends in medicinal chemistry where fluorinated heterocycles are being increasingly explored for their therapeutic potential. The compound’s unique structural motifs suggest that it may interact with biological targets in novel ways, offering opportunities for developing drugs with improved efficacy and reduced side effects.

Furthermore, the use of high-throughput screening (HTS) technologies has facilitated rapid testing of large libraries of compounds for biological activity. This approach has been instrumental in identifying lead compounds for further optimization. The structural features of 2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol (CAS No. 1807127-01-0) make it an attractive candidate for HTS campaigns aimed at discovering new therapeutic entities. Such efforts are critical in addressing unmet medical needs and accelerating the drug discovery process.

The role of computational tools in predicting the properties and interactions of this compound cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its behavior at both atomic and molecular levels. These studies have helped researchers understand how changes in its structure can influence its biological activity, guiding the design of more refined derivatives with enhanced properties. The integration of computational chemistry with experimental approaches has become a cornerstone of modern drug development pipelines.

In conclusion,2-(Chloromethyl)-3-(difluoromethyl)-5-fluoropyridine-6-methanol (CAS No. 1807127-01-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological profile. Its synthesis, characterization, and initial pharmacological evaluation underscore its potential as a valuable intermediate in drug discovery efforts aimed at developing novel therapeutics for various diseases. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play an important role in shaping the future landscape of medicinal chemistry.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk